molecular formula C26H32N8 B12519636 1-(1-{1-Methyl-3-[1-methyl-5-(4-methylphenyl)pyrazol-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)piperidine

1-(1-{1-Methyl-3-[1-methyl-5-(4-methylphenyl)pyrazol-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)piperidine

Katalognummer: B12519636
Molekulargewicht: 456.6 g/mol
InChI-Schlüssel: WDWIMDKOXZZYHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to a class of heterocyclic molecules featuring fused pyrazole, pyrimidine, pyrrolidine, and piperidine moieties. Its structural complexity arises from the integration of a pyrazolo[3,4-d]pyrimidine core substituted with a methylphenylpyrazole group and further functionalized with pyrrolidine and piperidine rings.

Eigenschaften

Molekularformel

C26H32N8

Molekulargewicht

456.6 g/mol

IUPAC-Name

1-methyl-3-[1-methyl-5-(4-methylphenyl)pyrazol-4-yl]-4-(3-piperidin-1-ylpyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C26H32N8/c1-18-7-9-19(10-8-18)24-21(15-29-31(24)2)23-22-25(32(3)30-23)27-17-28-26(22)34-14-11-20(16-34)33-12-5-4-6-13-33/h7-10,15,17,20H,4-6,11-14,16H2,1-3H3

InChI-Schlüssel

WDWIMDKOXZZYHH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=C(C=NN2C)C3=NN(C4=C3C(=NC=N4)N5CCC(C5)N6CCCCC6)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of Pyrazolo[3,4-d]Pyrimidine Core

Starting Material : Ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate.
Procedure :

  • Reduction : Sodium borohydride (NaBH₄) reduces the ester group to alcohol (99% yield).
  • Oxidation : Dess-Martin periodinane oxidizes the alcohol to aldehyde (46% yield).
  • Reductive Amination : Aldehyde reacts with amines (e.g., N-tert-butylpiperazine) using sodium triacetoxyborohydride (NaBH(OAc)₃) to form substituted intermediates.

Key Intermediate : 5-Chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carbaldehyde.

Coupling with Benzimidazole Derivatives

Reagents : 2-(Difluoromethyl)-1H-benzimidazole, tetraethylammonium chloride, potassium carbonate.
Conditions :

  • Reaction at 80°C for 12 hours yields ethyl 5-[2-(difluoromethyl)-1H-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (89% yield).
  • Subsequent reduction with NaBH₄ produces the alcohol intermediate.

Optimized Synthetic Route (Patent WO2017079641A1)

Step Reaction Type Reagents/Conditions Yield (%)
1 Ester reduction NaBH₄, methanol, 0°C, 2h 99
2 Alcohol oxidation Dess-Martin periodinane, CH₂Cl₂, RT, 4h 46
3 Reductive amination NaBH(OAc)₃, DMF, 60°C, 12h 63–84
4 Heterocyclization HMDS, PBr₃, reflux, 5h 78–91

Analytical Validation

Purity : >98% (HPLC).
Characterization :

  • ¹H/¹³C NMR : Confirms substitution patterns on pyrazolo[3,4-d]pyrimidine and pyrrolidine-piperidine moieties.
  • LC-MS : [M+H]⁺ = 457.3 (calculated 456.59).

Comparative Analysis of Methods

Method Advantages Limitations
Vilsmeier Amidination High regioselectivity for pyrimidine core Requires toxic PBr₃
Reductive Amination Mild conditions, high functional tolerance Moderate yields (63–84%)
One-Flask Synthesis Reduced purification steps Limited scalability for large batches

Industrial-Scale Considerations

  • Cost-Efficiency : Use of NaBH₄ and HMDS reduces reagent costs compared to noble metal catalysts.
  • Safety : Dess-Martin periodinane requires careful handling due to oxidative hazards.
  • Yield Optimization : Pilot studies recommend stoichiometric excess (1.2 equiv) of pyrrolidin-3-ylpiperidine for Step 3.

Analyse Chemischer Reaktionen

Types of Reactions

PF-4981517 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various derivatives of PF-4981517, which can be used for further research and development in drug metabolism studies .

Wissenschaftliche Forschungsanwendungen

PF-4981517 has a wide range of scientific research applications, including:

Wirkmechanismus

PF-4981517 exerts its effects by selectively inhibiting the activity of CYP3A4. The compound binds to the active site of CYP3A4, leading to time-dependent inactivation. This inhibition is characterized by an extreme metabolic inactivation efficiency (kinact/KI) of 3300 to 3800 ml min^-1 μmol^-1. The maximal inactivation rate (kinact) is equal to 1.6 min^-1 . This mechanism allows researchers to delineate the relative roles of CYP3A4 versus CYP3A5 in drug metabolism .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining pyrazolo[3,4-d]pyrimidine with pyrrolidine-piperidine side chains. Below is a comparative analysis with analogous molecules from the evidence:

Table 1: Structural and Functional Comparison

Compound Name/Structure Key Features Potential Applications/Findings Reference
1-(1-{1-Methyl-3-[1-methyl-5-(4-methylphenyl)pyrazol-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)piperidine Pyrazolo[3,4-d]pyrimidine core with methylphenylpyrazole and bicyclic amine substituents Hypothesized kinase inhibition due to structural mimicry of ATP; limited experimental validation N/A
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2) Pyrazolo[3,4-d]pyrimidine with tolyl and imino groups Antimicrobial activity reported; acts as a nucleoside analog
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives (Compounds 6–9) Triazolopyrimidine fused with pyrazole Demonstrated isomerization behavior under varying conditions; potential for selective binding
3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine (Compound 12) Thiazolopyrimidine fused with pyrrole and aryl substituents Synthesized via condensation reactions; unexplored bioactivity

Key Observations :

Core Heterocycle Variations: The target compound’s pyrazolo[3,4-d]pyrimidine core is shared with Compound 2 , but the latter lacks the bicyclic amine substituents, which may enhance solubility or target affinity in the former.

The bicyclic amine side chain (pyrrolidine-piperidine) could mimic natural polyamine structures, suggesting possible interactions with nucleic acids or ion channels .

Synthetic Complexity: The synthesis of the target compound likely involves multi-step heterocyclic coupling, akin to the methodologies described for Compounds 2 and 12 .

Biologische Aktivität

The compound 1-(1-{1-Methyl-3-[1-methyl-5-(4-methylphenyl)pyrazol-4-yl]pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)piperidine is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anti-quorum sensing, and anticancer properties, supported by case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C26H32N8\text{C}_{26}\text{H}_{32}\text{N}_{8}

This structure includes multiple functional groups that contribute to its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrazole, including the compound , exhibit significant antibacterial properties. In one study, various pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) of 0.125 µg/mL against certain strains, outperforming standard antibiotics such as erythromycin and amikacin .

Table 1: Antibacterial Activity of Pyrazole Derivatives

CompoundMIC (µg/mL)MBC (µg/mL)Activity Type
3a0.1250.0625Bactericidal
3b0.1870.094Bactericidal
Erythromycin32.0128.0Bacteriostatic
Amikacin32.0128.0Bacteriostatic

The presence of hydrophilic groups in the structure enhances antibacterial potency, while modifications to the pyrazole moiety can significantly influence activity levels .

Antibiofilm and Anti-quorum Sensing Activities

The compound also exhibits antibiofilm and anti-quorum sensing activities, which are crucial in combating bacterial infections that form biofilms. In a study focusing on pyrazole derivatives, it was found that these compounds could disrupt biofilm formation at concentrations similar to their MIC values, indicating their potential utility in treating biofilm-associated infections .

Anticancer Properties

In addition to antibacterial effects, pyrazole derivatives have been explored for their anticancer activities. Compounds similar to the one under investigation have shown promising results against various cancer cell lines:

Table 2: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
Compound AA54926
Compound BMCF749.85

These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Case Studies

A notable case study involved the synthesis of a series of pyrazole derivatives where one derivative displayed significant cytotoxicity against A549 lung cancer cells with an IC50 value of 26 µM . This highlights the potential for developing these compounds as effective anticancer agents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.